Safotibant
Overview
Description
Safotibant, also known by its research code LF22-0542, is a non-peptide bradykinin B1 receptor antagonist. It is a synthetic compound with the chemical formula C25H34N4O5S and a molar mass of 502.63 g/mol . This compound has shown significant potential in the treatment of pain and inflammation, particularly in conditions such as diabetic macular edema and neuropathic pain .
Preparation Methods
The synthesis of Safotibant involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the imidazole ring.
Attachment of the phenyl group: The phenyl group is introduced through a substitution reaction.
Formation of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Final coupling: The final step involves coupling the intermediate with an appropriate amine to form this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
Safotibant undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the imidazole ring and the sulfonamide group.
Substitution: Substitution reactions can occur at the phenyl ring and the imidazole ring.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Safotibant has a wide range of scientific research applications, including:
Mechanism of Action
Safotibant exerts its effects by selectively antagonizing the bradykinin B1 receptor. This receptor is involved in the mediation of pain and inflammation. By blocking the B1 receptor, this compound inhibits the binding of bradykinin, thereby reducing pain and inflammation . The molecular targets of this compound include the bradykinin B1 receptor, and the pathways involved include the inhibition of inflammatory mediators such as iNOS, COX-2, and IL-1β .
Comparison with Similar Compounds
Safotibant is unique in its high selectivity for the bradykinin B1 receptor over the B2 receptor. Similar compounds include:
Icatibant: A bradykinin B2 receptor antagonist used in the treatment of hereditary angioedema.
Ecallantide: A kallikrein inhibitor used in the treatment of hereditary angioedema.
Noscapine: An alkaloid with bradykinin receptor antagonist properties.
Compared to these compounds, this compound is highly selective for the B1 receptor and has shown significant efficacy in reducing pain and inflammation in various preclinical models .
Properties
IUPAC Name |
N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O5S/c1-18-14-22(33-5)15-19(2)24(18)35(31,32)29(4)12-13-34-17-23(30)28(3)16-20-6-8-21(9-7-20)25-26-10-11-27-25/h6-9,14-15H,10-13,16-17H2,1-5H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTQCENHQIDBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)CC2=CC=C(C=C2)C3=NCCN3)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212769 | |
Record name | Safotibant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633698-99-4 | |
Record name | N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]methylamino]ethoxy]-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633698-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Safotibant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633698994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Safotibant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAFOTIBANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HU8HWP7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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